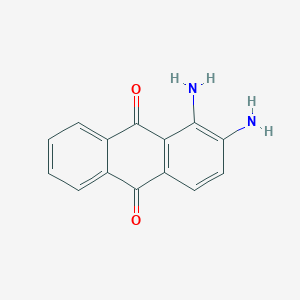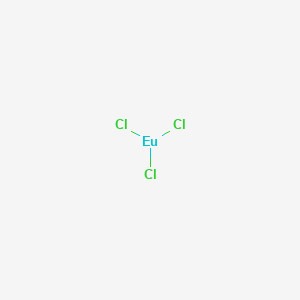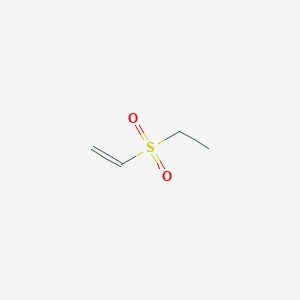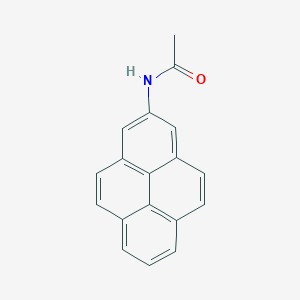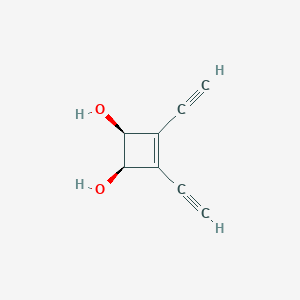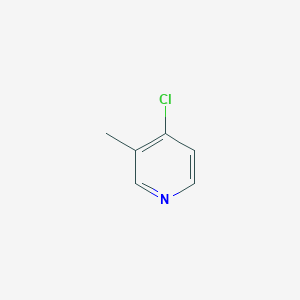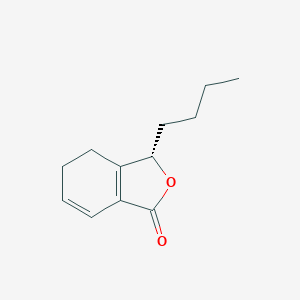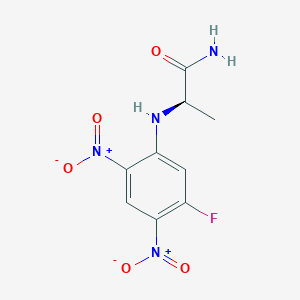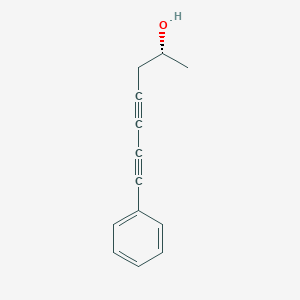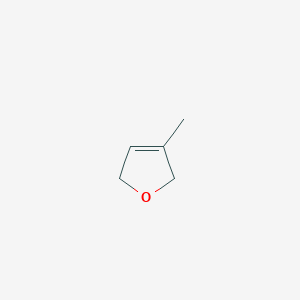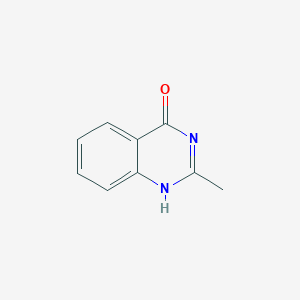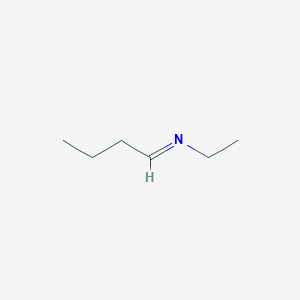
Ethanamine, N-butylidene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanamine, N-butylidene-, also known as N-butylideneethanamine or NBE, is a compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is a colorless liquid with a boiling point of 129-131°C and a density of 0.872 g/mL. In
Mécanisme D'action
The mechanism of action of NBE is not fully understood. However, studies have suggested that it may act as a monoamine oxidase inhibitor, which could explain its potential use in the treatment of neurological disorders. It may also act as a chiral auxiliary by forming a diastereomeric complex with a chiral molecule, which could facilitate asymmetric synthesis.
Effets Biochimiques Et Physiologiques
Studies have shown that NBE can affect the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. It has also been shown to have antioxidant properties, which could be beneficial in the treatment of neurodegenerative diseases. However, further studies are needed to fully understand the biochemical and physiological effects of NBE.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of NBE is its relatively simple synthesis method, which makes it easily accessible for researchers. It is also stable under normal laboratory conditions, which makes it easy to handle. However, one limitation of NBE is its low solubility in water, which could limit its potential applications in certain experiments.
Orientations Futures
There are several future directions for the study of NBE. One area of research could be the development of NBE derivatives with improved solubility and bioactivity. Another area of research could be the investigation of NBE's potential use as a chiral auxiliary in the synthesis of complex molecules. Additionally, further studies are needed to fully understand the biochemical and physiological effects of NBE and its potential applications in the treatment of various diseases.
Conclusion
In conclusion, NBE is a compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Its synthesis method is relatively simple, and it has been studied for its potential use in medicinal chemistry, organic synthesis, and materials science. Although the mechanism of action and biochemical and physiological effects of NBE are not fully understood, it has shown promise in the treatment of various diseases. Further research is needed to fully understand the potential applications of NBE and its derivatives.
Méthodes De Synthèse
NBE can be synthesized through the reaction of butanal and ethylamine in the presence of a catalyst such as sodium ethoxide. This reaction results in the formation of NBE and ethanol as a byproduct. The yield of NBE can be improved by using a solvent such as benzene or toluene.
Applications De Recherche Scientifique
NBE has been studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, NBE has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
Propriétés
Numéro CAS |
1611-12-7 |
|---|---|
Nom du produit |
Ethanamine, N-butylidene- |
Formule moléculaire |
C6H13N |
Poids moléculaire |
99.17 g/mol |
Nom IUPAC |
N-ethylbutan-1-imine |
InChI |
InChI=1S/C6H13N/c1-3-5-6-7-4-2/h6H,3-5H2,1-2H3 |
Clé InChI |
BLARBXSPVIJGSG-UHFFFAOYSA-N |
SMILES |
CCCC=NCC |
SMILES canonique |
CCCC=NCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(4-ethoxyphenyl)methyl]-2H-tetrazole](/img/structure/B157650.png)
![4-[N-ethyl-N-(2-hydroxyethyl)amino]-1-(2-hydroxyethyl)amino-2-nitrobenzene, monohydrochloride](/img/structure/B157651.png)
